N-(2-hydroxyethyl)-2-biphenylcarboxamide
Overview
Description
N-(2-hydroxyethyl)-2-biphenylcarboxamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.110278721 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Synthesis
Research has demonstrated the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. The process explained via the formation of thiourea followed by elimination of thiocyanic acid signifies a potential application in organic synthesis and drug discovery processes (Tarjeet Singh, R. Lakhan, & G. S. Singh, 2017).
Antiarhythmic Activity
Another study focused on the synthesis of N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides from styrene oxide, revealing pronounced antiarrhythmic activity and low toxicity. This application underlines the compound's relevance in developing potential therapeutic agents (D. Q. Hoang et al., 2018).
Water Treatment Technologies
In the realm of environmental science, the preparation of graphene oxide modified poly(m-phenylene isophthalamide) nanofiltration membrane with improved water flux and antifouling property showcases the use of N-(2-hydroxyethyl)-2-biphenylcarboxamide derivatives in enhancing water purification technologies. The study highlights an effective method for preparing composite nanofiltration membranes, showing potential applications in water treatment (Mei Yang et al., 2017).
Antimicrobial and Antimycobacterial Activities
A series of studies have explored the antimicrobial and antimycobacterial activities of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, showcasing the potential of this compound derivatives in combating various bacterial strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. These findings open avenues for the compound's application in developing new antimicrobial agents with potential therapeutic benefits (T. Goněc et al., 2015).
Advanced Material Science
The development of electrochromic and electrofluorescent dual-switching polyamides containing bis(diphenylamino)-fluorene moieties represents an innovative application in material science. These polyamides exhibit reversible multicolor electrochromic characteristics and strong fluorescence, suggesting their potential in creating advanced materials for optical and electronic devices (Ningwei Sun et al., 2016).
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-phenylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-11-10-16-15(18)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKNKUTZKHIHNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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